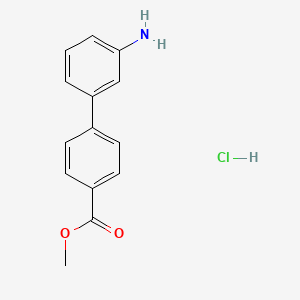

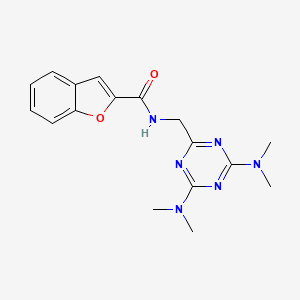

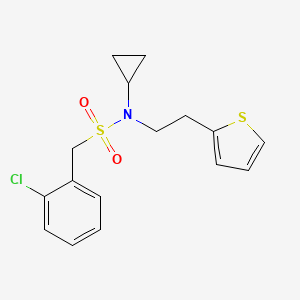

![molecular formula C18H22BNO4S B2993228 N-[4-(四甲基-1,3,2-二氧杂硼环-2-基)苯基]苯磺酰胺 CAS No. 914606-88-5](/img/structure/B2993228.png)

N-[4-(四甲基-1,3,2-二氧杂硼环-2-基)苯基]苯磺酰胺

描述

“N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide” is a boronic acid derivative . It is also known as “4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester” or "N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide" .

Synthesis Analysis

The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound has been identified by FT-IR, 1 H NMR, and mass spectroscopy .Molecular Structure Analysis

The crystal structure of the compound has been studied by X-ray diffraction and conformational analysis . The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The compound has been used in various reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Furthermore, it can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 373.27 . The refractive index n20/D is 1.396 (lit.) . The boiling point is 42-43 °C/50 mmHg (lit.) , and the density is 0.882 g/mL at 25 °C (lit.) . The compound is stored at a temperature of 2-8°C .科学研究应用

分子合成和表征

分子合成和表征的研究重点是开发新化合物并了解它们的结构性质。含有硼酸酯基团的磺酰胺衍生物,其结构与本化合物相似,其晶体结构得到了表征,表明其在进一步的化学和生物应用研究中具有潜力 (Westcott 等,2004 年)。

治疗靶点的酶抑制

苯磺酰胺已被研究其作为酶抑制剂的潜力,针对特定酶以达到治疗目的。例如,脲代取代的苯磺酰胺显示出对碳酸酐酶 IX 的显着抑制作用,碳酸酐酶 IX 是乳腺癌抗转移治疗的靶点,这表明这些化合物在开发新型候选药物中的作用 (Pacchiano 等,2011 年)。

抗癌和抗菌活性

新型苯磺酰胺衍生物的合成及其抗癌和抗菌活性的评估突出了这些化合物在解决重大健康挑战中的潜力。例如,一些衍生物对人类癌细胞系和特定菌株表现出有希望的活性,这突出了苯磺酰胺化合物在药物化学中的重要性 (Kausar 等,2019 年)。

光动力疗法和光敏剂

苯磺酰胺衍生物已被探索其在光动力疗法中的作用,光动力疗法是一种治疗癌症的方法。一项关于用含有席夫碱的新苯磺酰胺衍生物基团取代的锌酞菁的研究表明,其单线态氧量子产率很高,表明其作为癌症治疗的有效光敏剂的潜力 (Pişkin 等,2020 年)。

碳酸酐酶抑制以控制眼压

含有柔性三唑部分的苯磺酰胺已被确定为碳酸酐酶的高效抑制剂,碳酸酐酶是青光眼治疗中降低眼压的酶靶点。这项研究强调了苯磺酰胺衍生物在开发多种疾病(包括眼部疾病)的治疗方法中的多功能性 (Nocentini 等,2016 年)。

安全和危害

作用机制

Target of Action

Similar compounds have been used in the synthesis of aggregation-induced emission molecules , suggesting potential interactions with various molecular targets involved in these processes.

Mode of Action

The compound’s mode of action is primarily through its boronic acid pinacol ester group . This group enables the Suzuki coupling reaction , a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds. This reaction is crucial in the synthesis of various organic compounds.

Biochemical Pathways

The compound plays a significant role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in various biochemical pathways, particularly in the synthesis of biaryl compounds. The compound’s boronic acid group reacts with aryl halides or vinyl halides in the presence of a base and a palladium catalyst to form the coupled product .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability and reactivity.

生化分析

Biochemical Properties

It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .

Molecular Mechanism

It is known that boronic acid derivatives have unique structures that confer good biological activity and pharmacological effects .

属性

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO4S/c1-17(2)18(3,4)24-19(23-17)14-10-12-15(13-11-14)20-25(21,22)16-8-6-5-7-9-16/h5-13,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUJJINDBXNBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

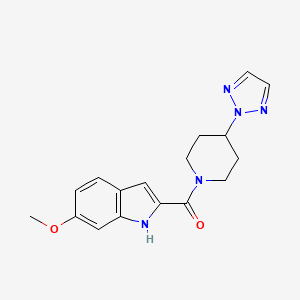

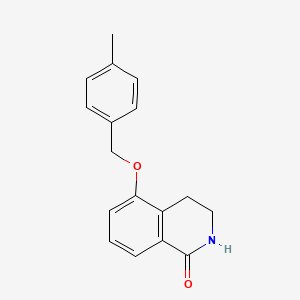

![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate](/img/structure/B2993145.png)

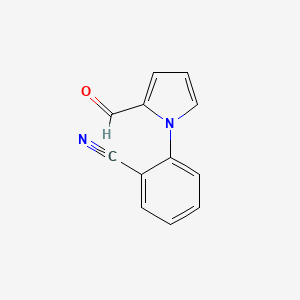

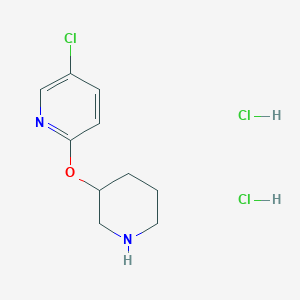

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993151.png)

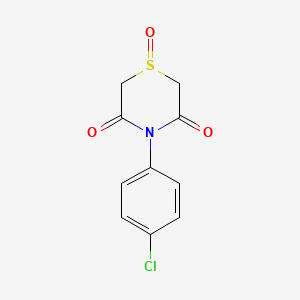

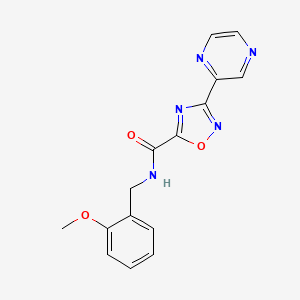

![1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2993158.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2993161.png)

![4-(4-Methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2993165.png)